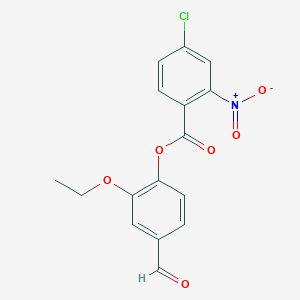![molecular formula C15H17N3S B5751873 N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea, also known as DPTU, is a chemical compound that has been used in scientific research for its potential therapeutic applications. DPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea has been shown to inhibit the activity of tyrosine kinases and topoisomerases, which are important enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. Research has shown that N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea can induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and decrease the production of certain cytokines and growth factors. N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea in lab experiments is its potential therapeutic applications in the treatment of cancer. N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea has also been shown to have low toxicity in vitro, making it a safe compound to use in lab experiments. One limitation of using N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are many future directions for research on N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea. One area of research is the optimization of N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea's therapeutic potential, particularly in the treatment of cancer. Other areas of research include the development of new synthesis methods for N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea, the identification of its molecular targets, and the study of its potential applications in other diseases and conditions.
Synthesis Methods
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea can be synthesized using a variety of methods, including the reaction of 4-(4-pyridinylmethyl)aniline with thiourea in the presence of a catalyst. Other methods include the reaction of 4-(4-pyridinylmethyl)aniline with isothiocyanates or the reaction of 4-(4-pyridinylmethyl)aniline with carbon disulfide followed by hydrolysis.
Scientific Research Applications
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea has also been shown to inhibit the growth of cancer cells and induce cell death in vitro.
properties
IUPAC Name |
1,1-dimethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-18(2)15(19)17-14-5-3-12(4-6-14)11-13-7-9-16-10-8-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLAEONSFKDPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
amino]ethanol](/img/structure/B5751820.png)
![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)



![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)